Antibacterial Agent 12 Exhibits 32-Fold Lower MIC Against S. aureus Relative to Linezolid in Broth Microdilution Assays
Antibacterial agent 12 (compound 14a-7) demonstrates a minimum inhibitory concentration (MIC) of 0.125 μg/mL against S. aureus ATCC 29213 in broth microdilution assays, representing a 32-fold improvement in potency relative to linezolid (MIC = 4 μg/mL) under identical testing conditions [1]. The compound also maintains MIC values of 0.125–0.25 μg/mL against a broader panel of Gram-positive bacteria including MRSA, MSSA, LREF, and VRE clinical isolates [2].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 0.125 μg/mL |
| Comparator Or Baseline | Linezolid: 4 μg/mL |
| Quantified Difference | 32-fold lower (higher potency) |
| Conditions | S. aureus ATCC 29213; broth liquid microdilution method; linezolid used as positive control |
Why This Matters
A 32-fold potency differential directly impacts compound selection for dose-response studies, resistance mechanism investigations, and structure-activity relationship (SAR) optimization in early-stage antibacterial discovery programs.
- [1] Yachuang Wu, Xiudong Ding, Yifeng Yang, Yingxiu Li, Yinliang Qi, Feng Hu, Mingze Qin, Yajing Liu, Lu Sun, Yanfang Zhao. Optimization of biaryloxazolidinone as promising antibacterial agents against antibiotic-susceptible and antibiotic-resistant gram-positive bacteria. Eur J Med Chem. 2020 Jan 1;185:111781. View Source
- [2] Yachuang Wu, Xiudong Ding, Yifeng Yang, Yingxiu Li, Yinliang Qi, Feng Hu, Mingze Qin, Yajing Liu, Lu Sun, Yanfang Zhao. Optimization of biaryloxazolidinone as promising antibacterial agents against antibiotic-susceptible and antibiotic-resistant gram-positive bacteria. Eur J Med Chem. 2020 Jan 1;185:111781. View Source
